molecular formula C13H18BrN B170075 1-Benzyl-3-(bromomethyl)piperidine CAS No. 109859-83-8

1-Benzyl-3-(bromomethyl)piperidine

Cat. No.: B170075
CAS No.: 109859-83-8
M. Wt: 268.19 g/mol
InChI Key: KXZVDKLLZCMUKD-UHFFFAOYSA-N
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Description

1-Benzyl-3-(bromomethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a bromomethyl group at the third position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(bromomethyl)piperidine can be synthesized through various synthetic routes. One common method involves the bromination of 1-benzylpiperidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature and yields the desired bromomethyl derivative .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and ensure efficient bromination.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(bromomethyl)piperidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of new derivatives with functional groups such as azides, thiocyanates, and ethers.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

1-Benzyl-3-(bromomethyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders and other medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(bromomethyl)piperidine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, or other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-(bromomethyl)piperidine can be compared with other similar compounds, such as:

    1-Benzylpiperidine: Lacks the bromomethyl group and has different reactivity and applications.

    3-(Bromomethyl)piperidine: Lacks the benzyl group and exhibits different chemical properties.

    1-Benzyl-4-(bromomethyl)piperidine:

The uniqueness of this compound lies in the combination of the benzyl and bromomethyl groups, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

1-benzyl-3-(bromomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZVDKLLZCMUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597835
Record name 1-Benzyl-3-(bromomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109859-83-8
Record name 1-Benzyl-3-(bromomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

55.1 g (0.268 mol) of N-benzyl-3-(hydroxymethyl)-piperidine are added to 400 ml of 48% hydrobromic acid with vigorous stirring and the mixture is refluxed for 1 hour. Then hydrogen bromide is introduced to saturation point (about 1 hour), the mixture is refluxed for another hour and left to stand overnight. It is then neutralized with solid potassium carbonate whilst cooling with ice and then extracted with methylene chloride. The organic phase is dried over magnesium sulphate and concentrated by evaporation in vacuo. Yield: 52.0 g (72.2% of theory), Rf value: 0.85 (aluminium oxide neutral, eluant: methylene chloride).
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